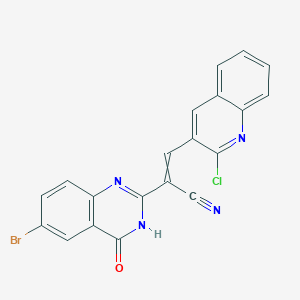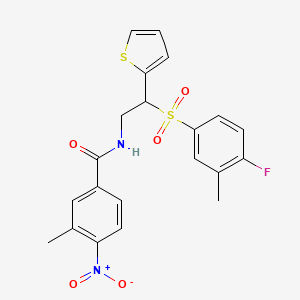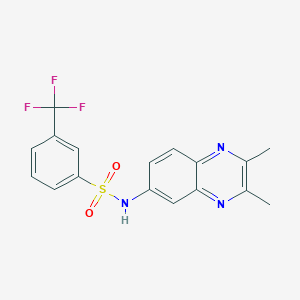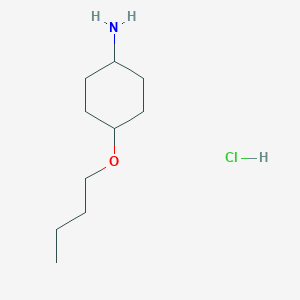
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, also known as CP-690,550, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known to regulate the activity of various immune cells and cytokines.
Scientific Research Applications
1. Crystal Structure Analysis
Studies on compounds structurally similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone have focused on crystal structure analysis. For instance, Lakshminarayana et al. (2009) synthesized and characterized a related compound spectroscopically and through X-ray diffraction (XRD) study, revealing details about its crystal structure and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
2. Molecular Docking and Hirshfeld Surface Analysis
Another area of research involves molecular docking and Hirshfeld surface analysis. The work by Lakshminarayana et al. (2018) on a compound with a similar structure involved molecular docking with anti-cancer targets and Hirshfeld surface computational analysis to understand intermolecular interactions (Lakshminarayana et al., 2018).
3. Synthesis and Biological Activity
The synthesis and biological activity of related compounds have also been extensively studied. For example, Zhong et al. (2020) designed and synthesized a series of aryloxyethylamine derivatives, showing potential neuroprotective effects against glutamate-induced cell death (Zhong et al., 2020). Additionally, Mallesha and Mohana (2014) focused on synthesizing new derivatives and evaluating their in vitro antibacterial and antifungal activities (Mallesha & Mohana, 2014).
4. Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of similar compounds. Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds, providing insights into their structural and electronic properties (Georges et al., 1989).
5. Synthesis and Antimicrobial Activity
Finally, the synthesis and antimicrobial activity of related compounds have been a significant focus. Kumar et al. (2012) synthesized a series of novel derivatives, showing good antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally related to 4-chloropyridine , which is a versatile chemical compound used in scientific research. .
Mode of Action
Compounds with similar structures have been found to inhibit ribosomal synthesis of pcsk9, a lipid regulator . This suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibition of pcsk9, it may affect lipid metabolism pathways
Result of Action
If it does inhibit pcsk9 as suggested, it could potentially lower cholesterol levels, given pcsk9’s role in regulating low-density lipoprotein cholesterol (ldl-c) levels .
properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGXKCUJOXLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)


![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)


![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)


![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)
